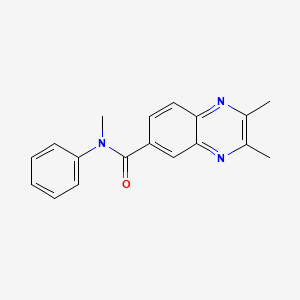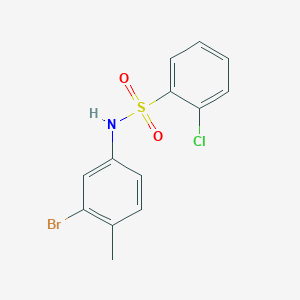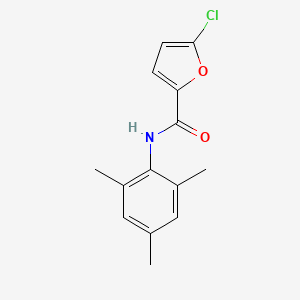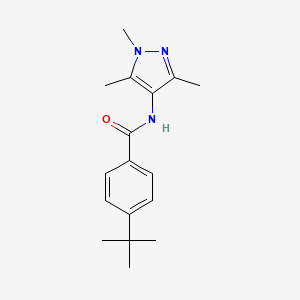
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide, commonly known as TPQA, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA is a heterocyclic compound that contains a quinoxaline ring system with a phenyl and carboxamide functional group.
Mécanisme D'action
The mechanism of action of TPQA is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as DNA and proteins. TPQA has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. TPQA has also been shown to inhibit the replication of viruses by interacting with viral proteins and RNA.
Biochemical and Physiological Effects
TPQA has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have shown that TPQA can induce oxidative stress and DNA damage in cancer cells. TPQA has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases. In vivo studies have shown that TPQA can reduce tumor growth in animal models and improve the survival rate of infected animals.
Avantages Et Limitations Des Expériences En Laboratoire
TPQA has several advantages for lab experiments, including its high stability, solubility, and fluorescence properties. TPQA is also relatively easy to synthesize and purify. However, TPQA has some limitations, including its toxicity and potential side effects on living organisms. TPQA also has limited water solubility, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring. In drug discovery, TPQA could be further studied for its anticancer, antiviral, and antimicrobial activities. TPQA could also be used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, TPQA could be used as a building block for the synthesis of new materials with unique optical and electronic properties. In environmental monitoring, TPQA could be used as a fluorescent probe for the detection of metal ions and other pollutants in water and soil samples.
Conclusion
In conclusion, TPQA is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities, and has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring.
Méthodes De Synthèse
TPQA can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis of TPQA involves the reaction between 2,3-dimethylquinoxaline and phenyl isocyanate in the presence of a catalyst, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
TPQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities. TPQA has also been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. In material science, TPQA has been used as a precursor for the synthesis of conducting polymers and as a sensitizer for dye-sensitized solar cells.
Propriétés
IUPAC Name |
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-13(2)20-17-11-14(9-10-16(17)19-12)18(22)21(3)15-7-5-4-6-8-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPIXLWFSDSNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)

![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)

![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)